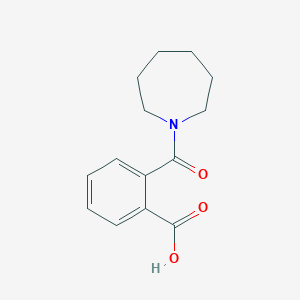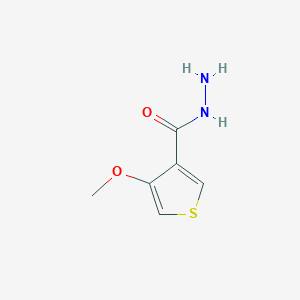
4-Methoxythiophene-3-carbohydrazide
Übersicht
Beschreibung
4-Methoxythiophene-3-carbohydrazide is a chemical compound with the molecular formula C6H8N2O2S . It is used in various fields of chemistry and biology .
Synthesis Analysis
The synthesis of 4-Methoxythiophene-3-carbohydrazide involves several steps. The key starting material for many heterocyclization reactions is 2-amino-6-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide, which is synthesized using cyclohexan-1,4-dione and cyanoacetylhydrazine .Molecular Structure Analysis
The molecular structure of 4-Methoxythiophene-3-carbohydrazide has been determined by X-ray single crystal diffraction technique . The compound has been characterized by FTIR (4000-400 cm (-1)), FT-Raman (3500-50 cm (-1)) .Chemical Reactions Analysis
4-Methoxythiophene-3-carbohydrazide can undergo various chemical reactions. For instance, it can react with aryldiazonium salts, and the products can be cyclized when reacted with either malononitrile or ethyl cyanoacetate .Physical And Chemical Properties Analysis
4-Methoxythiophene-3-carbohydrazide has a molecular weight of 172.21 g/mol. More detailed physical and chemical properties can be found in the safety data sheet .Wissenschaftliche Forschungsanwendungen
Corrosion Protection
A study investigated the corrosion protection behavior of synthesized carbohydrazide-pyrazole compounds, including derivatives related to 4-Methoxythiophene-3-carbohydrazide, for mild steel in acidic solution. These compounds showed significant inhibition efficiency, suggesting their potential as corrosion inhibitors due to their adsorption and formation of protective layers on metal surfaces (Paul, Yadav, & Obot, 2020).
Antimicrobial and Chemotherapeutic Agents
Another research effort focused on the regioselective synthesis of novel thiophene-containing heterocyclic scaffolds, demonstrating significant interest for biological study. These compounds exhibited preliminary antimicrobial activity against various bacterial and fungal strains, highlighting their potential as chemotherapeutic agents (Gaber & Bagley, 2011).
Organic Electronics and Material Science
Research on the direct C-H arylation of 3-methoxythiophene has led to a more efficient synthesis of π-alkoxy-oligothiophene derivatives, interesting for the electronic industry to build new synthetic organic materials. This highlights the compound's relevance in the development of electronic devices and materials (Borghese, Geldhof, & Antoine, 2006).
Electrochemical and Electrochromic Applications
A study on the electrochemical impedance spectroscopy of poly(3-methoxythiophene) thin films in aqueous solutions demonstrated the material's promising characteristics for batteries. This research underscores the potential of derivatives of 4-Methoxythiophene-3-carbohydrazide in energy storage and conversion applications (Fall et al., 2005).
Antifungal Activity
Novel 4-methoxy-naphthalene derivatives, synthesized based on the structure of carbohydrazide compounds, showed significant antifungal activity against Paracoccidioides spp., suggesting their potential in treating paracoccidioidomycosis. This research indicates the therapeutic applications of carbohydrazide derivatives in addressing fungal infections (Bagatin et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Research on 4-Methoxythiophene-3-carbohydrazide and related compounds is ongoing, with a focus on their potential applications in the field of anti-cancer chemotherapy . The synthesis of a series of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives has been proposed, with the aim of creating molecules that possess anti-tumor activities and also act as kinase inhibitors .
Eigenschaften
IUPAC Name |
4-methoxythiophene-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-10-5-3-11-2-4(5)6(9)8-7/h2-3H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPYLNJHMAQLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371600 | |
| Record name | 4-methoxythiophene-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125605-39-2 | |
| Record name | 4-methoxythiophene-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

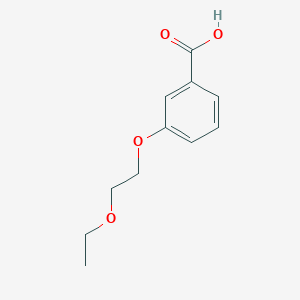
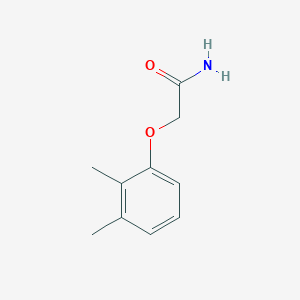
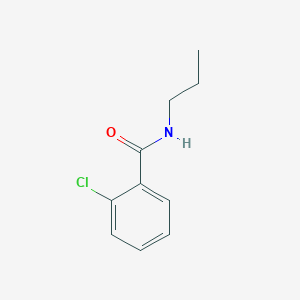

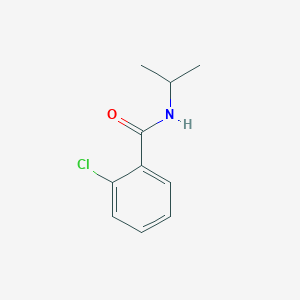
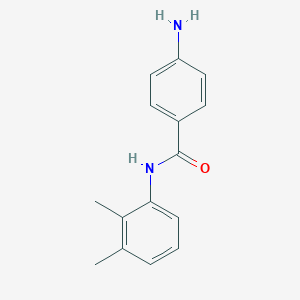
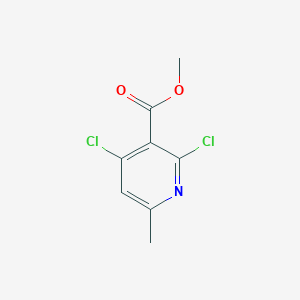

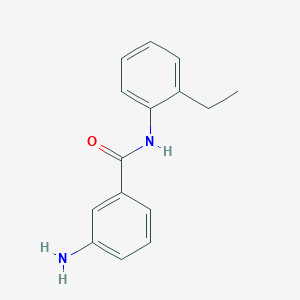
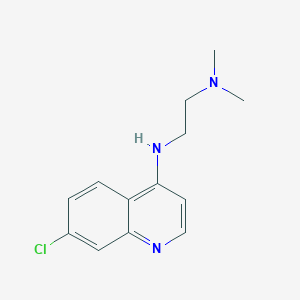
![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)
![2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-](/img/structure/B183847.png)
